molecular formula C23H32N2O3 B11372343 2-(4-tert-butylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide

2-(4-tert-butylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide

Katalognummer: B11372343
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: FTCNCCMDLNUYMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-butylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butylphenoxy group and a dimethylamino-methoxyphenyl-ethylacetamide moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate halogenating agent (e.g., bromine or chlorine) to form 4-tert-butylphenyl halide.

    Nucleophilic substitution: The 4-tert-butylphenyl halide is then reacted with sodium phenoxide to form 4-tert-butylphenoxy.

    Acetamide formation: The 4-tert-butylphenoxy compound is then reacted with 2-(dimethylamino)-2-(2-methoxyphenyl)ethylamine in the presence of an acylating agent (e.g., acetic anhydride) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of tert-butyl alcohol or hydroperoxides.

    Reduction: Conversion of the acetamide to an amine.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-tert-butylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

Potential medical applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with specific molecular targets could be explored for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced materials and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to receptors: The compound may interact with specific receptors on cell surfaces, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound might influence intracellular signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    2-(4-tert-Butylphenoxy)-N-[2-(Dimethylamino)-2-(4-Methoxyphenyl)ethyl]acetamid: Ähnliche Struktur, jedoch mit einer anderen Position der Methoxygruppe.

    2-(4-tert-Butylphenoxy)-N-[2-(Dimethylamino)-2-(2-Ethoxyphenyl)ethyl]acetamid: Ähnliche Struktur, jedoch mit einer Ethoxygruppe anstelle einer Methoxygruppe.

Einzigartigkeit

Die Einzigartigkeit von 2-(4-tert-Butylphenoxy)-N-[2-(Dimethylamino)-2-(2-Methoxyphenyl)ethyl]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen und unterscheidet es von anderen ähnlichen Molekülen.

Eigenschaften

Molekularformel

C23H32N2O3

Molekulargewicht

384.5 g/mol

IUPAC-Name

2-(4-tert-butylphenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C23H32N2O3/c1-23(2,3)17-11-13-18(14-12-17)28-16-22(26)24-15-20(25(4)5)19-9-7-8-10-21(19)27-6/h7-14,20H,15-16H2,1-6H3,(H,24,26)

InChI-Schlüssel

FTCNCCMDLNUYMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2OC)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.